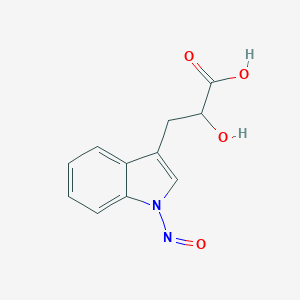

N-Nitrosoindole-3-lactic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117333-21-8 |

|---|---|

Molecular Formula |

C11H10N2O4 |

Molecular Weight |

234.21 g/mol |

IUPAC Name |

2-hydroxy-3-(1-nitrosoindol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H10N2O4/c14-10(11(15)16)5-7-6-13(12-17)9-4-2-1-3-8(7)9/h1-4,6,10,14H,5H2,(H,15,16) |

InChI Key |

BSAHBIFSJDNPFG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2N=O)CC(C(=O)O)O |

Synonyms |

2-HYDROXY-(1-N-NITROSOINDOLE)PROPIONICACID |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of N Nitrosoindole 3 Lactic Acid

Reactivity with Biological Macromolecules and Small Molecules

N-Nitrosoindole-3-lactic acid and related N-nitrosoindoles are capable of reacting with a range of biological nucleophiles, including thiols and amines, through the transfer of the nitroso group. researchgate.netomicsonline.org These reactions are central to its biological effects.

This compound can react with thiols (R-SH), such as the cysteine residues in proteins or small molecules like glutathione, in a process known as S-nitrosation or S-transnitrosation. researchgate.netnih.gov This reaction involves the transfer of the nitroso (-NO) group from the indole (B1671886) nitrogen to the sulfur atom of a thiol, forming an S-nitrosothiol (R-SNO). nih.govrsc.org

The general mechanism involves the nucleophilic attack of the thiolate anion (R-S⁻) on the nitroso nitrogen of the N-nitrosoindole. rsc.org This process is typically reversible and pH-dependent, with reaction rates increasing at higher pH values (above 8) where the concentration of the more nucleophilic thiolate anion is greater. rsc.orgnih.gov

Mechanisms of S-Nitrosothiol Formation:

Transnitrosation: This is considered a primary mechanism for the biological activity of S-nitrosothiols. nih.gov this compound can directly transfer its nitroso group to a thiol. researchgate.netomicsonline.org This exchange is an equilibrium process whose position depends on the specific reactants involved. nih.gov

Metal-Catalyzed Reactions: Transition metals, such as copper and iron, can facilitate the formation of S-nitrosothiols. nih.govmdpi.com For instance, metal centers can oxidize NO to the more reactive nitrosonium ion (NO⁺), which then readily reacts with a thiol. nih.gov

Reaction with N₂O₃: In aerobic environments, nitric oxide (NO) can be oxidized to dinitrogen trioxide (N₂O₃), a potent nitrosating agent that reacts efficiently with thiols to form S-nitrosothiols. nih.govnsf.gov

These S-nitrosation reactions are a critical form of post-translational modification that can regulate protein function, analogous to phosphorylation. mdpi.com

While S-nitrosation of thiols is a major reaction pathway, N-nitroso compounds can also react with other nucleophiles, such as primary and secondary amines found in amino acid residues. researchgate.netinchem.org The reactivity generally follows the order of primary amine < secondary amine < tertiary amine. wikipedia.org Nitrosation of secondary amines by agents like nitrous acid leads to the formation of stable N-nitrosamines. researchgate.net

This compound itself is formed from the nitrosation of a secondary amine within the indole ring of its precursor, indole-3-lactic acid. ontosight.ai While less favorable than S-transnitrosation, it is mechanistically possible for this compound to act as a nitroso group donor in transnitrosation reactions with other biological amines, although this process is less commonly documented than reactions involving thiols. The reaction is promoted in acidic environments where nitrous acid is converted to more potent nitrosating species like the nitrosonium ion (NO⁺) or N₂O₃. researchgate.net Tryptophan residues are particularly susceptible to N-nitrosation. researchgate.netresearchgate.net

Studies involving prokaryotic systems, particularly Escherichia coli, have demonstrated that nitrosoindoles can cause significant and lethal DNA damage. nih.govresearchgate.net When E. coli is grown under anaerobic conditions with nitrate (B79036) and the tryptophan precursor, it can produce 3-nitrosoindole derivatives. nih.govnih.gov These compounds have been shown to be mutagenic and lead to cell death, especially in bacterial strains deficient in DNA repair mechanisms. nih.govresearchgate.net

The vulnerability of DNA repair mutants such as nfi (endonuclease V), recA, and uvrA indicates that the damage is actively recognized and processed by the cell's repair machinery. nih.gov The damage is characterized as nitrosative and can lead to elevated mutation frequencies. researchgate.net

The mechanisms of damage are related to the activity of alkylating agents, which are electrophilic compounds that react with nucleophilic centers in DNA. escholarship.org

Alkylation of DNA Bases: The primary targets for alkylation on DNA are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. The most common site of alkylation is the N-7 position of guanine, but other sites include the N-3 of adenine, N-3 of cytosine, and O-6 of guanine. mdpi.com

Formation of DNA Adducts: This covalent modification of DNA can disrupt its structure, leading to mutations during replication or transcription if not repaired. escholarship.org For example, alkylation can alter the base-pairing properties of a nucleotide. mdpi.com

DNA Strand Breakage: The formation of unstable alkylated bases can lead to depurination (loss of the base) and subsequent cleavage of the DNA backbone. mdpi.comaugsburg.edu

The genotoxicity observed in prokaryotes exposed to nitrosoindoles strongly suggests that this compound has the potential to act as a DNA-damaging agent in these systems through nitrosative and alkylating mechanisms. nih.govresearchgate.net

Spectroscopic and Analytical Characterization of Reaction Products and Derivatives

The reactions and degradation of N-nitrosoindoles can lead to a variety of products, some of which are colored and can be characterized using spectroscopic techniques.

Under certain conditions, particularly in the presence of indole generated from tryptophan by bacteria like E. coli, 3-nitrosoindole derivatives can undergo condensation reactions to form distinctively colored products. nih.govnih.gov Research has shown that the initial reaction of indole with nitrous acid (a by-product of nitrate metabolism) forms 3-nitrosoindole. This intermediate then rapidly condenses with other indole molecules. nih.gov

Mass spectrometry has been used to identify the resulting chromophores, which include:

Indole Red

Indoxyl Red

Indole Trimer (e.g., 2,2-bis(3′-indolyl)indoxyl)

These compounds are responsible for the red coloration observed in bacterial cultures producing nitrosoindoles. nih.govnih.gov The formation of Indoxyl Red, which has a high absorbance at 537 nm, is initiated by the nitrosation of indole at its C-3 position. researchgate.netresearchgate.net

Stability and Factors Influencing Degradation in Model Systems

The stability of this compound is influenced by several environmental factors, and its degradation can proceed through different pathways.

Hydrolysis: In the absence of other reactive nucleophiles, N-nitrosoindoles can undergo hydrolysis. Studies on the related compound N-nitrosomelatonin (NOMela) show that this degradation pathway generates nitrite (B80452) (NO₂⁻) as a product. omicsonline.org

Influence of Nucleophiles: The presence of nucleophiles, such as thiols (e.g., glutathione) or activated hydroxy compounds (e.g., ascorbic acid), can significantly alter the degradation pathway. researchgate.netomicsonline.org In this scenario, transnitrosation becomes the dominant reaction, where the nitroso group is transferred to the nucleophile, leading to the formation of S-nitrosothiols or other nitrosated species and the release of the parent indole-3-lactic acid molecule. researchgate.netomicsonline.org This reaction can outcompete simple hydrolysis. researchgate.net

Effect of pH: The stability of related N-nitroso compounds and the rates of their reactions are often pH-dependent. rsc.orgnih.gov For instance, acidic conditions promote the formation of nitrosating agents from nitrite, while higher pH favors the formation of thiolate anions required for S-transnitrosation. nih.govresearchgate.net

Temperature and Light: The stability of the S-NO bond in S-nitrosothiols is known to be temperature-dependent. nih.gov Furthermore, related N-nitrosoindoles have been shown to be sensitive to light, which can promote their decomposition. researchgate.net The lactic acid moiety itself shows thermal degradation at elevated temperatures. researchgate.net

Therefore, the degradation of this compound in a biological or model system is a complex process contingent on the specific conditions, including pH, temperature, light, and the availability of reactive nucleophiles.

Analytical Methodologies for N Nitrosoindole 3 Lactic Acid Quantification and Identification

Advanced Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation of N-Nitrosoindole-3-lactic acid from complex mixtures, ensuring accurate quantification and identification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for the analysis of N-nitroso compounds and indole (B1671886) derivatives. scirp.orgspringernature.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For compounds like this compound, C8 and C18 columns are commonly employed. nih.govnih.gov

The development of an RP-HPLC method involves the careful optimization of the mobile phase composition, which typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. chromatographyonline.com Gradient elution, where the concentration of the organic modifier is increased over time, is often used to achieve optimal separation of a wide range of compounds. nih.gov For the analysis of acidic compounds like this compound, the pH of the mobile phase can be adjusted to control the ionization state of the analyte and improve peak shape and retention. europa.eu

Detection in RP-HPLC can be achieved using various detectors. A UV detector is commonly used, as indole derivatives typically exhibit strong UV absorbance. scirp.org For enhanced sensitivity and selectivity, fluorescence detection can be employed, particularly for indole-containing compounds. nih.gov

A simple and rapid RP-HPLC method has been developed for the simultaneous determination of seven indolic compounds, including indole-3-lactic acid, in bacterial culture supernatants. nih.gov This method utilizes a C8 column with a gradient elution and fluorimetric detection, achieving low limits of detection. nih.gov While this method was not specifically for the N-nitroso derivative, it provides a strong foundation for the development of a method for this compound.

Table 1: Illustrative RP-HPLC Parameters for Indole-3-lactic Acid Analysis This table is based on a method for the analysis of Indole-3-lactic acid and serves as a starting point for the development of a method for this compound.

| Parameter | Value |

| Column | Symmetry C8 |

| Mobile Phase | Gradient of acetic acid in water and acetonitrile in water |

| Flow Rate | 1 mL/min |

| Detection | Fluorimetric (Excitation: 280 nm, Emission: 350 nm) |

| Injection Volume | 20 µL |

| Retention Time (Indole-3-lactic acid) | ~7.7 min |

Source: Adapted from reference nih.gov

Gas Chromatography (GC) for Nitrosoindole Analysis

Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile N-nitroso compounds. libretexts.orgteledynelabs.com However, for non-volatile compounds like this compound, derivatization is necessary to increase their volatility and thermal stability. nih.gov A common derivatization agent is pentafluorobenzyl bromide (PFBBr). nih.gov

The choice of detector is crucial in GC analysis of nitroso compounds. The Thermal Energy Analyzer (TEA) is a highly selective and sensitive detector for nitroso-containing molecules. nih.govfilab.fr It works by pyrolyzing the N-nitroso compound to release nitric oxide, which is then detected by chemiluminescence. nih.gov Another powerful detection method is mass spectrometry (MS), which provides both quantitative data and structural information. nih.govkirj.ee

A GC-MS method using negative chemical ionization (NCI) has been described for the quantification of N-nitrosoproline in human urine after derivatization. nih.gov This method demonstrates the high sensitivity and reliability of GC-MS for the analysis of N-nitrosoamino acids and could be adapted for this compound. nih.gov

Table 2: Example GC Operating Conditions for N-Nitrosoproline Analysis This table illustrates typical GC parameters for a related N-nitrosoamino acid, which could be adapted for this compound after appropriate derivatization.

| Parameter | Value |

| GC Column | (Example) HP-1701 MS (30 m x 0.25 mm i.d., 0.25 µm film) |

| Oven Program | 100°C (1 min), then 10°C/min to 280°C (hold 5.5 min) |

| Carrier Gas | Helium |

| Ionization Mode (MS) | Negative Chemical Ionization (NCI) |

| Reagent Gas (NCI) | Methane |

| Detector | Mass Spectrometer |

Liquid Chromatography (LC) Coupling for Complex Mixture Analysis

The coupling of liquid chromatography with powerful detection techniques is essential for the analysis of this compound in complex matrices. spkx.net.cn LC-MS, which combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry, is a particularly valuable tool. chromatographyonline.com

For non-volatile N-nitroso compounds, LC-MS avoids the need for derivatization that is often required for GC analysis. oup.com Ion-pair reversed-phase HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) has been successfully used to separate and detect non-volatile N-nitrosoamino acids. nih.gov This approach could be directly applicable to the analysis of this compound.

Another important coupled technique is HPLC with a Thermal Energy Analyzer (HPLC-TEA). oup.com However, the incompatibility of aqueous HPLC mobile phases with the TEA has presented challenges. oup.com The development of post-column reaction systems has allowed for the use of aqueous mobile phases, facilitating the determination of a wide range of N-nitroso compounds. oup.com

High-Resolution Mass Spectrometry for Structural Elucidation and Trace Detection

High-resolution mass spectrometry (HRMS) plays a critical role in the unambiguous identification and sensitive detection of this compound. nih.govmdpi.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Applications

Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC-MS. measurlabs.comresearchgate.net UHPLC systems use columns with smaller particle sizes, leading to more efficient separations. researchgate.net

UHPLC-MS/MS is a powerful technique for the quantitative analysis of trace levels of contaminants, including N-nitroso compounds, in various samples. thermofisher.comnih.govnih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation patterns of the target analyte, which is particularly useful in complex matrices. measurlabs.com

For the analysis of this compound, a UHPLC-MS/MS method would involve separating the compound on a suitable UHPLC column followed by detection using a mass spectrometer operating in MS/MS mode. The selection of precursor and product ions would be specific to this compound, providing a high degree of confidence in its identification and quantification.

Table 3: General UHPLC-MS/MS Parameters for Trace Analysis This table provides a general overview of parameters that would be optimized for the specific analysis of this compound.

| Parameter | Description |

| UHPLC Column | Sub-2 µm particle size column (e.g., C18) |

| Mobile Phase | Gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) |

| Scan Type | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |

Source: Adapted from references thermofisher.comnih.gov

Single-Ion Monitoring Mode in Mass Spectrometry

Single-ion monitoring (SIM) is a data acquisition mode in mass spectrometry that enhances the sensitivity and selectivity of an analysis. pmda.go.jp Instead of scanning a wide mass range, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest. nih.govkirj.ee This targeted approach significantly improves the signal-to-noise ratio, allowing for the detection of very low concentrations of the target compound. gcms.cz

In the context of this compound analysis, SIM mode could be employed in both GC-MS and LC-MS methods. nih.gov In a GC-MS analysis, after derivatization, the mass spectrometer would be set to monitor the characteristic ions of the derivatized this compound. nih.gov Similarly, in an LC-MS analysis, specific ions of the intact molecule would be monitored. thermofisher.com

The use of high-resolution mass spectrometry in SIM mode (HR-SIM) further increases specificity by measuring the mass of the selected ions with very high accuracy, which helps to differentiate the target analyte from interfering compounds with similar nominal masses. thermofisher.com

Spectroscopic Techniques for Molecular Fingerprinting

Spectroscopic methods are indispensable in the structural elucidation and quantification of chemical compounds. For this compound, a derivative of the tryptophan metabolite indole-3-lactic acid, techniques such as UV-Visible, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy provide a detailed molecular fingerprint. These methods are crucial for confirming the compound's identity, assessing its purity, and identifying its specific functional groups.

UV-Visible Spectroscopy for Compound Detection and Purity Assessment

UV-Visible spectroscopy is a valuable tool for detecting and quantifying N-nitroso compounds. researchgate.net N-nitrosamines, a class of compounds to which this compound belongs, exhibit characteristic absorption spectra in the UV-visible range. Generally, dialkylnitrosamines show two distinct absorption bands: a strong π → π* transition at approximately 230-235 nm and a weaker n → π* transition around 330-370 nm. acs.orgpw.edu.pl For instance, N-nitrosodimethylamine (NDMA) in an aqueous solution has a maximum absorbance (λmax) at 228 nm. acs.org The intensity of these absorptions can be used for quantitative analysis, as demonstrated by the linear relationship between concentration and absorbance for compounds like N-nitrosoproline. nih.gov

The precursor molecule, indole-3-lactic acid, also has a characteristic UV absorption spectrum, which can be influenced by pH. researchgate.net The presence of the indole ring results in absorption in the UV region. The nitrosation of the indole nitrogen to form this compound would be expected to shift the absorption maxima and introduce the characteristic n → π* transition of the N-nitroso group. acs.orgresearchgate.net This allows for the monitoring of the nitrosation reaction and assessment of the final product's purity by observing the appearance of new absorption bands and the disappearance of the reactant's spectral features. The UV spectrum of a similar compound, N-nitroso-3-morpholinosydnonimine, showed maximum absorptions at 320 nm and 251 nm in water. mdpi.com

Table 1: Typical UV-Visible Absorption Maxima for Related Compounds

| Compound | Solvent/Conditions | Absorption Maxima (λmax) | Reference |

| N-Nitrosodimethylamine | Water | 228 nm, 332 nm | acs.org |

| N-Nitrosopiperidine | Not specified | 354 nm, 366 nm, 377 nm | nih.gov |

| N-nitroso derivatives | DMSO | 370-425 nm | researchgate.net |

| Indole-3-lactic acid | 30% (v/v) MeOH/water | pH-dependent spectra | researchgate.net |

| N-Nitroso-3-morpholinosydnonimine | Water | 251 nm, 320 nm | mdpi.com |

This table is generated based on data from related compounds to infer the expected spectral characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (relevant to lactic acid and related derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural confirmation of organic molecules, including this compound and its precursors. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) nuclei, the precise connectivity of atoms within a molecule can be determined.

For the parent compound, DL-Indole-3-lactic acid, detailed ¹H and ¹³C NMR data are available. bmrb.iochemicalbook.comresearchgate.net In the ¹H NMR spectrum of DL-Indole-3-lactic acid in DMSO-d6, characteristic signals for the indole ring protons are observed between 6.9 and 7.6 ppm, along with signals for the lactic acid side chain, including a doublet and a multiplet for the CH and CH₂ groups, respectively. chemicalbook.comresearchgate.net The introduction of a nitroso group onto the indole nitrogen in this compound would cause a significant downfield shift of the adjacent protons and carbons due to the electron-withdrawing nature of the N=O group. This change in the chemical environment provides clear evidence of nitrosation. The study of various N-nitrosamines by ¹H NMR has shown that the protons on the carbons alpha to the nitrosated nitrogen are deshielded. researchgate.net

Furthermore, two-dimensional NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish long-range correlations between protons and carbons, confirming the attachment of the lactic acid side chain to the C3 position of the N-nitrosated indole ring. bmrb.io

Table 2: Representative ¹H NMR Chemical Shifts for DL-Indole-3-lactic Acid

| Proton | Chemical Shift (ppm) in DMSO-d6 |

| Indole NH | ~10.8 |

| Indole Aromatic Protons | 6.97 - 7.54 |

| -CH(OH)- | ~4.23 |

| -CH₂- | 2.95 - 3.10 |

Data sourced from ChemicalBook for DL-Indole-3-lactic acid (CAS 832-97-3). chemicalbook.com The exact shifts for this compound would differ due to the presence of the nitroso group.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique "fingerprint" of a compound, revealing the presence of specific bonds.

For this compound, FT-IR spectroscopy can confirm the presence of key functional groups. The parent molecule, indole-3-lactic acid, would show characteristic absorptions for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the N-H stretch of the indole ring. frontiersin.orgresearchgate.net Upon nitrosation, the N-H stretching vibration would disappear, and new bands characteristic of the N-N=O group would appear. The N=O stretching vibration in nitrosamines typically appears in the region of 1400-1500 cm⁻¹, while the N-N stretch is found around 1050-1150 cm⁻¹. pw.edu.pllongdom.org For example, a study on poorly refined mineral oil used the 925 - 1500 cm⁻¹ region to detect N-Nitroso compounds. brieflands.com

The analysis of N-nitrosoglycoursodeoxycholic acid, another N-nitroso compound, by FT-IR was crucial for its characterization. nih.gov Similarly, for this compound, comparing its FT-IR spectrum with that of indole-3-lactic acid would provide definitive evidence of the structural modification.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected in this compound |

| O-H Stretch (Carboxylic acid & Alcohol) | 3500-2500 (broad) | Yes |

| C-H Stretch (Aromatic & Aliphatic) | 3100-2850 | Yes |

| C=O Stretch (Carboxylic acid) | 1725-1700 | Yes |

| N=O Stretch (Nitrosamine) | 1500-1400 | Yes |

| N-N Stretch (Nitrosamine) | 1150-1050 | Yes |

| C-O Stretch (Alcohol & Carboxylic acid) | 1300-1000 | Yes |

This table is predictive, based on established ranges for functional groups and data from related N-nitroso compounds. pw.edu.pllongdom.orgbrieflands.com

Biological and Molecular Mechanisms of N Nitrosoindole 3 Lactic Acid Action in Research Models

Impact on Cellular Integrity and Genetic Material in Bacterial Models

Research using bacterial models, particularly Escherichia coli, has been instrumental in elucidating the effects of nitrosoindoles on cellular integrity and genetic material. These compounds can be formed when E. coli is grown anaerobically in a medium containing tryptophan and nitrate (B79036). nih.gov The bacteria metabolically reduce nitrate to nitrite (B80452), which, in an acidic environment, forms nitrous acid. nih.govnih.gov This then leads to the nitrosation of indole (B1671886), a product of tryptophan metabolism by the enzyme tryptophanase. nih.govnih.gov

N-nitrosoindoles are genotoxic, meaning they can damage DNA. nih.gov Unlike many other genotoxic N-nitrosocompounds that are known to alkylate DNA, the genotoxicity of N-nitrosoindoles is thought to arise primarily through a process called transnitrosation. nih.gov In this process, the nitroso group is transferred to nucleophilic sites on the purine (B94841) bases of DNA. nih.gov This can lead to several types of DNA damage, including:

Deamination: The N-nitrosation of exocyclic amines on DNA nucleobases results in mutagenic deamination. nih.gov

Depurination: Nitrosation of ring nitrogens in the DNA structure can destabilize the glycosylic bond, leading to the loss of purine bases (depurination). nih.govnih.gov

Formation of Novel Nucleotides: Reactions with 2'-deoxyguanosine (B1662781) can form novel products like 2'-deoxyoxanosine. nih.gov

This DNA damage triggers the bacterial DNA repair systems. The vulnerability of specific E. coli DNA repair mutants to nitrosoindoles highlights the critical role of these systems in mitigating the compound's lethal effects. nih.govnih.gov For example, the increased sensitivity of a recA mutant, which is deficient in recombinational repair, indicates that nitrosoindoles cause DNA damage that requires this repair pathway. nih.govelifesciences.org Similarly, the susceptibility of uvrA mutants, which are defective in the repair of bulky adducts, points to the formation of such lesions by these compounds. nih.gov The nfi gene, which codes for endonuclease V, is involved in the repair of deaminated purines, and mutants lacking this gene are particularly susceptible to nitrosative mutagenesis. nih.govresearchgate.net

The production of nitrosoindole derivatives during anaerobic growth has been shown to cause significant lethal DNA damage. nih.govnih.gov This is evident from the reduced viability observed in various E. coli DNA repair mutants. nih.gov

Studies have demonstrated that under anaerobic conditions with nitrate and tryptophan present, the survival of certain E. coli strains decreases dramatically. nih.gov The following table summarizes the observed effects on the viability of different E. coli DNA repair mutants, indicating the lethal nature of the DNA damage induced by nitrosoindole production.

| E. coli Mutant Strain | DNA Repair System Deficiency | Observed Effect on Viability | Reference |

| nfi (endonuclease V) | Repair of deaminated purines | Selectively killed during chromophore production | nih.govnih.gov |

| recA (recombinase) | Recombinational (post-replication) repair | Selectively killed during chromophore production | nih.govnih.gov |

| uvrA | Repair of bulky adducts | Displayed reduced growth and survival | nih.gov |

The killing of the nfi and recA mutants was profound, with survival decreasing by about 1,000-fold in the nfi mutant under certain conditions. nih.gov These effects were dependent on the presence of both nitrate in the medium and functional tryptophanase activity in the cells, confirming that the toxicity stems from the endogenously produced nitrosoindoles. nih.govnih.gov Interestingly, the observed cell death in the tnaA+ nfi mutant was not associated with a significant increase in mutation frequencies, suggesting the DNA lesions are primarily lethal rather than mutagenic under these specific conditions. nih.gov

Proposed Biological Roles of Indole Nitroso Derivatives in Microbial Environments (e.g., signaling)

While the genotoxic effects of N-nitrosoindoles are well-documented in laboratory settings, their role in natural microbial environments is a subject of ongoing research. Indole itself is a widespread intercellular signal molecule in the microbial world, produced by over 85 bacterial species. researchgate.net It regulates diverse physiological processes, including biofilm formation, drug resistance, and virulence. researchgate.netnih.gov

Given that indole and nitrite (a product of nitrate respiration) are common in microbial habitats like the gut, it is plausible that the formation of N-nitrosoindoles is not just an accidental occurrence but may have a biological role. nih.govnih.gov It has been proposed that these reactive molecules could act as signaling molecules in complex microbial communities. ontosight.ainih.gov For instance, the production of such compounds could be a mechanism for inter-species competition, where one bacterium produces a substance that is detrimental to another.

The formation of N-nitrosoindoles from common metabolic precursors suggests they could be part of the chemical language used in microbial ecosystems. nih.gov The ability of these compounds to release nitric oxide (NO), a key signaling molecule, further supports their potential role in cell-to-cell communication. ontosight.ai However, research is needed to fully uncover the specific signaling pathways and biological responses mediated by indole nitroso derivatives in their natural context.

Metabolic Precursors and Biotransformation Pathways Relevant to N Nitrosoindole 3 Lactic Acid

Tryptophan Metabolism as a Source of Indole (B1671886) Precursors

The indole moiety of N-Nitrosoindole-3-lactic acid originates from the essential amino acid L-tryptophan. Gut microbiota play a crucial role in metabolizing dietary tryptophan into a variety of indole derivatives, which are recognized as important signaling molecules in host-microbe interactions. mdpi.comnih.govijbs.com The indole pathway of tryptophan metabolism is almost exclusively carried out by microorganisms and competes with other major host pathways, such as the kynurenine (B1673888) and serotonin (B10506) pathways. mdpi.comnih.govtandfonline.com

Indole-3-lactic acid (ILA) is a significant metabolite produced from the microbial breakdown of tryptophan. nih.govcaymanchem.commdpi.com It is one of several indole derivatives generated by the gut microbiota, including indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld). mdpi.comtandfonline.comfmach.it ILA is recognized for its role in modulating host physiology, such as regulating immune responses and maintaining intestinal homeostasis. nih.govmdpi.comnih.govnih.gov Certain bacteria can convert tryptophan into ILA, which can then be further metabolized into other compounds like indole-3-propionic acid (IPA). ijbs.comnih.gov

Specific species of gut bacteria are known for their capacity to produce ILA from tryptophan. Lactic acid bacteria (LAB) are a prominent group involved in this conversion. nih.govnih.gov

Bifidobacterium : Several strains within this genus, particularly those prevalent in the infant gut like Bifidobacterium longum subsp. infantis, B. breve, and B. bifidum, are efficient producers of ILA. nih.govnih.govasm.orgasm.org Studies have shown that ILA is often the primary tryptophan metabolite detected in Bifidobacterium culture supernatants. nih.gov The production of ILA by these bacteria is considered important for early immune system development. nih.govfrontiersin.org Some research has identified the aromatic lactate (B86563) dehydrogenase (Aldh) gene as key to ILA production in Bifidobacterium. nih.govresearchgate.net

Lactiplantibacillus plantarum : Strains of this species have also been identified as producers of ILA. nih.govresearchgate.netnih.govacs.org For example, L. plantarum DPUL-S164 has been shown to produce ILA, which contributes to maintaining intestinal barrier integrity. nih.govfigshare.com

The ability of different bacterial strains to produce ILA can be highly specific, with some strains yielding significantly higher amounts than others. nih.govnih.gov

Table 1: Examples of ILA-Producing Bacteria and Production Levels

| Bacterial Species | Strain | ILA Production Level | Reference |

| Lactiplantibacillus plantarum | ZJ316 | 43.14 µg/mL | researchgate.net |

| Bifidobacterium longum subsp. infantis | ATCC15697 | 33.12 µg/mL | nih.gov |

Enzymatic Conversion Pathways from Tryptophan to Indole-3-lactic acid (e.g., via indolepyruvic acid and phenyllactate dehydrogenase)

The biotransformation of L-tryptophan to Indole-3-lactic acid proceeds through a multi-step enzymatic pathway primarily involving indole-3-pyruvic acid (IPYA) as a key intermediate. tandfonline.commdpi.comtandfonline.com

Transamination: The initial step involves the conversion of L-tryptophan to indole-3-pyruvic acid. This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT). nih.govtandfonline.commdpi.com

Reduction: Indole-3-pyruvic acid is then reduced to form Indole-3-lactic acid. This step is catalyzed by dehydrogenases such as indolelactate dehydrogenase (a specific type of phenyllactate dehydrogenase, FldH) or other lactate dehydrogenases (LDH). nih.govmdpi.comuniprot.org

This pathway is not exclusive to ILA production; the intermediate IPYA can also be channeled into other metabolic routes to produce different indole compounds. tandfonline.comnih.gov The conversion is influenced by environmental conditions; for instance, less aerobic conditions can favor the production of ILA over other metabolites like IAA. tandfonline.com

Table 2: Key Enzymes in the Conversion of Tryptophan to ILA

| Enzyme | Abbreviation | Function | Reference |

| Aromatic amino acid aminotransferase | ArAT | Converts L-tryptophan to Indole-3-pyruvic acid | tandfonline.commdpi.com |

| Phenyllactate dehydrogenase / Indolelactate dehydrogenase | FldH / LDH | Reduces Indole-3-pyruvic acid to Indole-3-lactic acid | nih.govmdpi.comuniprot.org |

Conversion of Nitrates and Nitrites in Biological Systems

The "nitroso" group in this compound is derived from nitrite (B80452). In biological systems, nitrite is most commonly formed from the reduction of nitrate (B79036), a compound found in various dietary sources and environmental contexts.

Many microorganisms possess the ability to reduce nitrate (NO₃⁻) to nitrite (NO₂⁻). libretexts.org This process is a crucial step in the biogeochemical nitrogen cycle. nih.gov The key enzyme responsible for this conversion is nitrate reductase . libretexts.orgnih.govwikipedia.org

Prokaryotic nitrate reductases are typically molybdenum-containing enzymes and can be categorized into several groups, including assimilatory and respiratory nitrate reductases. nih.gov In the context of the gut microbiome, bacteria can utilize nitrate as an electron acceptor in anaerobic respiration. nih.gov The enzyme can be located in different cellular compartments, such as the periplasm (periplasmic nitrate reductase) or associated with the cytoplasmic membrane, which can affect the energy yield for the microorganism. nih.govnih.gov The reduction of nitrate to nitrite occurs when the nitrate anion binds to the molybdenum center of the enzyme, followed by an oxygen transfer that releases nitrite. wikipedia.org

Nitrite (NO₂⁻) is a well-established universal precursor for the formation of N-nitroso compounds (nitrosamines) through a process called N-nitrosation. researchgate.netnih.govnih.gov This reaction involves a nitrosating agent, which is often nitrous acid (HNO₂) formed from nitrite under acidic conditions, reacting with a nitrosatable amine or amide. nih.govcir-safety.org The nitrosating agent effectively donates a nitrosonium ion (NO⁺) to the nitrogen atom of the substrate. cir-safety.org

While the reaction is often enhanced at acidic pH, N-nitrosation can occur under a range of conditions, including neutral or alkaline, depending on the specific nitrosating agent and the substrate involved. cir-safety.org The presence of nitrite is a critical factor, and its concentration can directly influence the levels of N-nitroso compound formation. researchgate.netnih.gov

Ecological and Environmental Context of N Nitrosoindole 3 Lactic Acid Formation

Microbial Ecology and Biogeochemical Cycling of Nitrogen in Relation to Nitrosation

The biogeochemical cycling of nitrogen is a fundamental process in all ecosystems, involving the transformation of nitrogen between various chemical forms. mdpi.com This cycle is predominantly driven by a diverse array of microorganisms. google.com Key processes within this cycle, such as nitrification and denitrification, are critical in providing the necessary reactants for the formation of N-nitroso compounds. nih.gov

Nitrification, the oxidation of ammonia (B1221849) to nitrite (B80452) (NO₂⁻) and then to nitrate (B79036) (NO₃⁻), is carried out by specialized groups of bacteria and archaea. nih.govnih.gov The intermediate product, nitrite, is a key nitrosating agent. Under acidic conditions, nitrite can be converted to nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃), which are potent agents for nitrosation. nih.gov

Denitrification is the microbial reduction of nitrate to dinitrogen gas (N₂), often with nitrite as an intermediate. nih.gov In environments where both nitrate and a suitable electron donor are present, such as in anaerobic soils or sediments, denitrifying bacteria can produce significant amounts of nitrite. nih.gov For instance, Escherichia coli, under anaerobic conditions with nitrate, can reduce it to nitrite, which then can lead to the nitrosation of other compounds. nih.gov

The availability of nitrogen in various forms is influenced by both natural and anthropogenic factors. The use of nitrogenous fertilizers in agriculture, for example, can significantly increase the concentration of nitrates and nitrites in soil and water, thereby increasing the potential for nitrosation reactions. europa.eu

Occurrence of Nitrosoindole Derivatives in Complex Biological Matrices and In Vitro Systems

N-nitroso compounds can be formed in a variety of biological matrices, including food, water, and within the human body. europa.eu The formation of N-nitrosoindole derivatives, including N-Nitrosoindole-3-lactic acid, is contingent on the co-occurrence of indole (B1671886) precursors and nitrosating agents.

The precursor to this compound is indole-3-lactic acid (ILA), a metabolite of the amino acid tryptophan. mdpi.comresearchgate.net A wide range of bacteria, particularly those found in the gastrointestinal tract and fermented foods, are capable of producing ILA. Several species of Lactobacillus and Bifidobacterium are known producers of ILA. mdpi.commdpi.comresearchgate.netjmb.or.kr For example, Bifidobacterium species commonly found in the intestines of human infants, such as B. longum and B. breve, have been shown to produce significant levels of ILA. nih.govmdpi.comresearchgate.net Some plant-associated bacteria, like Bacillus megaterium, also secrete ILA. nih.gov

The nitrosation of ILA to form this compound has been studied in vitro. These studies demonstrate that in the presence of a nitrosating agent, such as that derived from nitrite under acidic conditions, indole compounds can be readily nitrosated. acs.orgresearchgate.net For example, research has shown that E. coli grown anaerobically with tryptophan and nitrate can produce 3-nitrosoindole derivatives. nih.govresearchgate.net This occurs as the bacteria reduce nitrate to nitrite, and a drop in pH during growth facilitates the formation of nitrosating species. nih.gov While these studies often focus on indole itself, the chemical principles apply to indole derivatives like ILA.

The table below summarizes various microbial species known to produce the precursor, indole-3-lactic acid.

| Microbial Genus | Species Examples | Environment/Source |

| Bifidobacterium | B. longum subsp. longum, B. longum subsp. infantis, B. breve, B. bifidum | Human and animal gastrointestinal tracts nih.govmdpi.comresearchgate.net |

| Lactiplantibacillus | L. plantarum | Fermented foods, newborn feces mdpi.comgoogle.comnih.gov |

| Lacticaseibacillus | L. casei | Fermented foods, dairy products mdpi.comjmb.or.kr |

| Lactobacillus | L. acidophilus, L. fermentum, L. reuteri, L. rhamnosus | Fermented foods, dairy products, human feces mdpi.com |

| Bacillus | B. megaterium | Soil, associated with plant roots nih.gov |

Factors Influencing Formation in Varied Environmental Niches

The formation of this compound in any given environment is not guaranteed and depends on a confluence of specific factors. These factors can be broadly categorized as the availability of precursors and the prevailing physicochemical conditions.

Key Factors Influencing Formation:

| Factor | Description | Influence on Formation |

| Precursor Availability | The presence of both indole-3-lactic acid (ILA) and a nitrosating agent (primarily nitrite). | ILA is produced by various bacteria from tryptophan. mdpi.comresearchgate.net Nitrite is an intermediate in the microbial nitrogen cycle (nitrification and denitrification). nih.gov The presence of both is essential for the reaction to occur. |

| pH | The acidity or alkalinity of the environment. | Acidic conditions (low pH) are a major driver of nitrosation. nih.govnih.gov A low pH promotes the conversion of nitrite (NO₂⁻) into more potent nitrosating agents like nitrous acid (HNO₂) and dinitrogen trioxide (N₂O₃). nih.gov |

| Microbial Activity | The presence and metabolic activity of specific microbial communities. | Microbes are the primary producers of both ILA (from tryptophan) and nitrite (from nitrate or ammonia). mdpi.comnih.govnih.govmdpi.comresearchgate.net The composition and activity of the local microbiota are therefore critical. |

| Oxygen Levels | The presence or absence of oxygen. | Anaerobic or hypoxic (low oxygen) conditions often favor denitrification, a process that produces nitrite. nih.gov Therefore, environments like waterlogged soils, sediments, and the anaerobic parts of the gastrointestinal tract can be hotspots for nitrosation. |

| Temperature | The temperature of the environment. | While not as critical as pH, temperature can influence the rates of both microbial metabolism (production of precursors) and the chemical nitrosation reaction. |

| Presence of Inhibitors/Catalysts | Certain chemical compounds can either slow down or speed up the nitrosation reaction. | For example, ascorbic acid (Vitamin C) is a known inhibitor of nitrosation, while other compounds can act as catalysts. |

Future Research Directions and Emerging Avenues for N Nitrosoindole 3 Lactic Acid Studies

Elucidation of N-Nitrosoindole-3-lactic acid Specific Enzymatic Pathways and Regulators

A primary avenue for future research is the detailed characterization of the formation and degradation pathways of this compound. While the chemical synthesis of N-nitrosoindoles is understood, their specific enzymatic synthesis and regulation within a biological context remain largely unexplored.

Formation Pathways: Future studies should investigate the potential for enzymatic catalysis of the N-nitrosation of indole-3-lactic acid. This could occur endogenously within host tissues or be mediated by the gut microbiota. For instance, some bacteria, such as Escherichia coli, can reduce dietary nitrate (B79036) to nitrite (B80452). nih.govnih.gov This nitrite, in the acidic environment of the stomach or in localized acidic microenvironments within the gut, can form nitrous acid (HNO₂) or dinitrogen trioxide (N₂O₃), which are potent nitrosating agents that can react with indole-3-lactic acid. nih.govnih.gov Research has shown that E. coli grown anaerobically with nitrate and tryptophan can produce 3-nitrosoindole derivatives. nih.gov This process is dependent on tryptophanase, which produces indole (B1671886) from tryptophan. nih.gov A similar pathway could exist for this compound, where microbial enzymes first produce indole-3-lactic acid from tryptophan, which is then nitrosated.

Degradation and Metabolic Activation: The metabolic fate of this compound is another critical area of research. Many N-nitrosamines are known to be metabolically activated by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. acs.org Investigating whether this compound is a substrate for these enzymes will be crucial to understanding its biological effects. Furthermore, N-nitrosoindoles can exert genotoxicity through transnitrosation, a process where the nitroso group is transferred to nucleophilic sites on DNA bases. nih.govoup.com Elucidating the specific enzymes and conditions that facilitate or prevent this transnitrosation is essential.

Regulatory Factors: The regulation of these pathways is likely complex. Key factors to investigate include:

Substrate Availability: The concentration of indole-3-lactic acid (dependent on tryptophan metabolism by the microbiota) and nitrosating agents (dependent on dietary nitrate/nitrite and nitrate-reducing bacteria).

pH: The efficiency of chemical nitrosation is highly pH-dependent. acs.org

Enzyme Inhibitors and Activators: Compounds like ascorbic acid (Vitamin C) are known to inhibit N-nitrosation by reducing nitrosating agents. nih.govacs.org Identifying other dietary or endogenous molecules that regulate this process is a key research goal.

| Potential Regulatory Factor | Hypothesized Effect on this compound Formation | Supporting Rationale |

| Dietary Nitrate/Nitrite | Increase | Serves as a precursor for nitrosating agents. nih.gov |

| Nitrate-Reducing Microbiota | Increase | Convert nitrate to the more reactive nitrite. nih.gov |

| Low pH Environment (e.g., Gastric Acid) | Increase | Promotes the formation of chemical nitrosating species like N₂O₃. nih.gov |

| Ascorbic Acid (Vitamin C) | Decrease | Reduces nitrosating agents, preventing the reaction with amines. acs.org |

| Tryptophan Availability | Increase | Precursor for indole-3-lactic acid production by microbiota. nih.gov |

Advanced Omics Approaches for Comprehensive Mechanistic Understanding (e.g., metabolomics, transcriptomics)

To gain a holistic view of the biological impact of this compound, advanced "omics" technologies are indispensable. These approaches can provide an unbiased, system-wide perspective on the molecular changes induced by this compound.

Metabolomics: Untargeted metabolomics can be employed to identify and quantify this compound and its downstream metabolites in various biological matrices, such as plasma, urine, and fecal water. This will be critical for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Stable isotope labeling, using precursors like ¹⁵N-labeled nitrate, could be a powerful tool to trace the formation and fate of this compound in complex biological systems. nih.gov

Transcriptomics: Transcriptomics, particularly RNA-sequencing, can reveal how exposure to this compound alters gene expression profiles in host cells (e.g., intestinal epithelial cells, immune cells). Key pathways to investigate would include:

Nitrosative Stress Response: Genes involved in mitigating the damage caused by reactive nitrogen species.

DNA Damage and Repair: Given the potential for transnitrosation, examining the expression of genes involved in DNA repair pathways is crucial. nih.govnih.gov

Aryl Hydrocarbon Receptor (AhR) Signaling: The parent compound, indole-3-lactic acid, is a known ligand for AhR. It is important to determine if this compound retains this activity and how it might modulate the expression of AhR target genes, which are involved in detoxification and immune regulation.

Inflammatory Pathways: Investigating the effect on genes encoding cytokines and other inflammatory mediators.

The integration of data from multiple omics platforms (multi-omics) will provide a more comprehensive picture of the biological role of this compound. researchgate.net For example, correlating changes in the metabolome with alterations in the transcriptome can help to build robust mechanistic models of its action.

| Omics Technology | Potential Application for this compound Research | Key Questions to Address |

| Metabolomics | Identification and quantification in biological samples; ADME profiling. | What are the major metabolites? What is its bioavailability? |

| Transcriptomics | Analysis of gene expression changes in response to exposure. | Does it activate DNA repair pathways? Does it modulate AhR signaling? |

| Proteomics | Identification of protein targets (e.g., via S-nitrosation or other modifications). | Which proteins are post-translationally modified by this compound? |

| Multi-omics | Integrated analysis to build comprehensive mechanistic models. | How do changes in metabolites correlate with gene and protein expression? |

Development of Novel Analytical Probes for In Situ Detection

A significant challenge in studying reactive molecules like this compound is their detection in real-time within a complex biological environment. The development of novel analytical probes for its in situ detection is a critical future research direction.

Fluorescent Probes: One promising strategy is the design of fluorescent probes that selectively react with N-nitrosoindoles. Such probes could be based on mechanisms like transnitrosation. For example, commercially available fluorescent amines like 4,5-diaminofluorescein (B163784) (DAF-2) and aminophenylfluorescein (APF) have been used to detect N-nitrosotryptophan derivatives. nih.gov These probes are non-fluorescent until they react with a nitrosating agent to form a fluorescent triazole product. thermofisher.com Future work could focus on developing probes with higher specificity for the N-nitrosoindole moiety over other nitrosating species. Nitrogen-doped carbon quantum dots have also been shown to act as fluorescent probes for nitrite and the formation of N-nitroso compounds. mdpi.comnih.gov

Electrochemical Sensors: Electrochemical methods offer another avenue for real-time monitoring. Polarographic sensors have been developed for the determination of other N-nitroso compounds in biological fluids. mdpi.com These sensors work by detecting the electrochemical reduction of the N-nitroso group. mdpi.com Miniaturizing such sensors could allow for their use in cell culture systems or even for in vivo measurements, providing dynamic information about the formation and clearance of this compound.

The successful development of these tools would enable researchers to visualize the spatial and temporal dynamics of this compound, providing unprecedented insights into where it is produced, where it acts, and how its concentration is regulated within living systems.

Interdisciplinary Research on the Role of Nitrosoindoles in Microbiome Interactions and Host Physiology

Understanding the full biological significance of this compound requires an interdisciplinary approach, bridging microbiology, chemistry, and host physiology. The compound is uniquely positioned at the interface of the gut microbiome and the host.

Microbiome-Host Interactions: The gut microbiota is the likely source of the precursor, indole-3-lactic acid. soton.ac.uk Concurrently, the microbiome can contribute to nitrosating conditions by reducing dietary nitrate. nih.gov Therefore, the formation of this compound is a direct consequence of this host-microbe metabolic interplay. Future research should explore how different microbial communities and dietary inputs influence the levels of this compound. Does the presence of specific bacterial species correlate with higher production? How does diet, particularly nitrate and tryptophan content, affect its formation?

Impact on Host Physiology: The physiological effects on the host are a paramount area of investigation. Based on the chemistry of N-nitrosoindoles, several potential effects can be hypothesized:

Signaling Molecule: Like its parent compound, it may act as a signaling molecule, for instance by interacting with the aryl hydrocarbon receptor (AhR), which is a key regulator of intestinal immunity and barrier function.

Nitric Oxide Donor: The nitroso group suggests that this compound could act as a nitric oxide (NO) donor under certain physiological conditions, influencing processes like vasodilation and neurotransmission.

Genotoxicity: The potential for N-nitrosoindoles to cause DNA damage via transnitrosation raises concerns about its role in mutagenesis and carcinogenesis, particularly in the gastrointestinal tract. nih.govnih.gov Studies using intestinal organoids and animal models will be essential to characterize these potential effects and determine the conditions under which this compound might be beneficial or detrimental to host health.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways for generating N-Nitrosoindole-3-lactic acid, and how can researchers validate purity and structural integrity?

- Methodological Answer : Synthesis typically involves nitrosation of indole-3-lactic acid using nitrosating agents (e.g., sodium nitrite under acidic conditions). Post-synthesis, purity can be assessed via high-performance liquid chromatography (HPLC) coupled with UV-Vis detection. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and mass spectrometry (MS) to verify the nitroso group incorporation .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For validation, include spike-recovery experiments using isotopically labeled internal standards (e.g., N-labeled analogs) to account for matrix effects. Gas chromatography (GC-MS) may be unsuitable due to thermal instability of nitroso compounds .

Q. How should researchers design in vitro studies to assess the stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (e.g., 7.4), temperature (37°C), and ionic strength in buffered solutions. Monitor degradation kinetics via time-course sampling and LC-MS analysis. Include controls with antioxidants (e.g., ascorbic acid) to evaluate inhibition of nitrosamine formation .

Advanced Research Questions

Q. How can contradictory data on the carcinogenicity of this compound be resolved across different experimental models?

- Methodological Answer : Discrepancies may arise from species-specific metabolic differences or dosing regimens. Conduct comparative metabolomics to identify activation/detoxification pathways (e.g., CYP450-mediated bioactivation). Use in vitro mutagenicity assays (Ames test) alongside in vivo rodent models, ensuring adherence to OECD guidelines for harmonization .

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC values. Use Bayesian hierarchical models to account for inter-study variability. Validate assumptions with residual plots and goodness-of-fit tests (e.g., Akaike Information Criterion) .

Q. How can researchers mitigate confounding factors when studying the endogenous formation of this compound in human microbiota models?

- Methodological Answer : Use gnotobiotic mouse models colonized with defined microbial consortia to control for microbiome diversity. Quantify nitrosation precursors (e.g., nitrate, indole derivatives) via LC-MS and correlate with nitroso compound levels. Include inhibitors of bacterial nitrate reductase (e.g., tungstate) to isolate enzymatic contributions .

Q. What regulatory challenges arise in extrapolating preclinical data on this compound to human risk assessment?

- Methodological Answer : Address interspecies differences using physiologically based pharmacokinetic (PBPK) modeling. Incorporate probabilistic exposure assessments for cosmetics or dietary intake scenarios, referencing ISO 14735 guidelines for nitrosamine limits. Collaborate with regulatory bodies to align study designs with FDA/EMA frameworks .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.